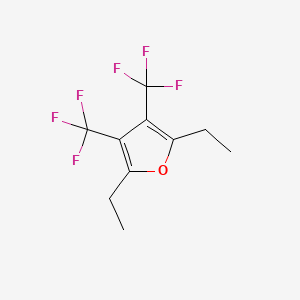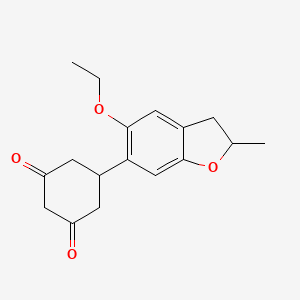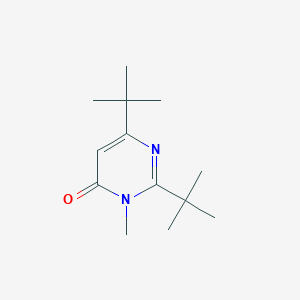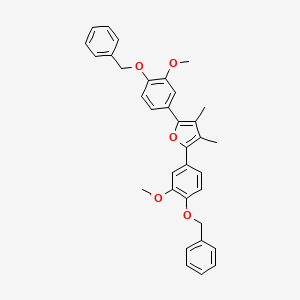
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours . The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan rings in the compound can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thioureido group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thioureido group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The furan rings may also interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl furan-2-carboxylate: A simpler ester derivative of furan.
Thiourea derivatives: Compounds containing the thioureido group with varying substituents.
Furan-2,3-dione derivatives: Oxidized forms of furan compounds.
Uniqueness
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate is unique due to the presence of both furan rings and a thioureido group in its structure.
Propiedades
Número CAS |
68967-41-9 |
|---|---|
Fórmula molecular |
C13H12N2O5S |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21) |
Clave InChI |
SQXQYKSIQSEWJE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)






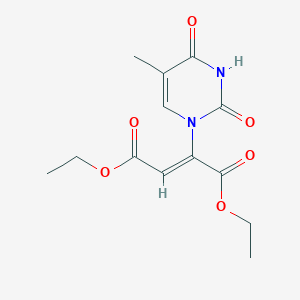
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
